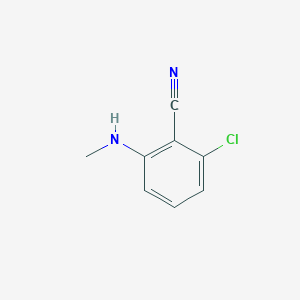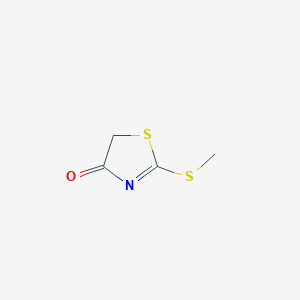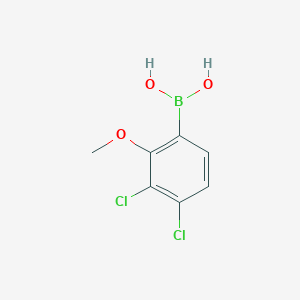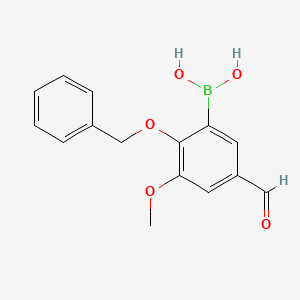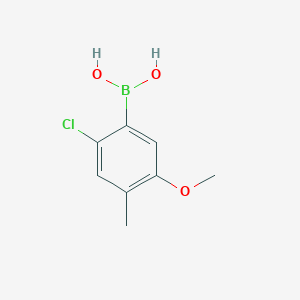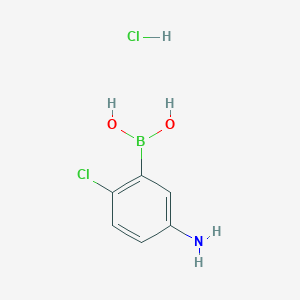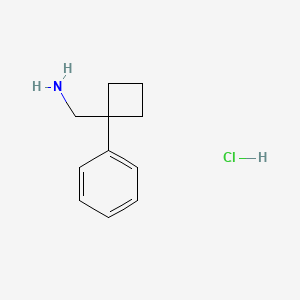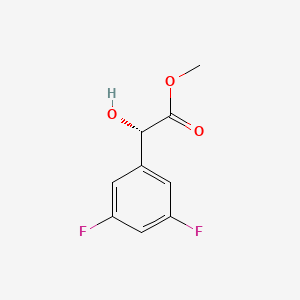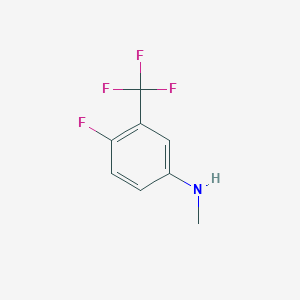
4-氟-N-甲基-3-(三氟甲基)苯胺
描述
“4-Fluoro-N-methyl-3-(trifluoromethyl)aniline” is a chemical compound. It is a derivative of aniline and contains a trifluoromethyl group . It is used as an intermediate in the synthesis of various compounds .
Molecular Structure Analysis
The molecular formula of “4-Fluoro-N-methyl-3-(trifluoromethyl)aniline” is C7H5F4N . The average mass is 179.115 Da and the monoisotopic mass is 179.035812 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-N-methyl-3-(trifluoromethyl)aniline” include a refractive index of 1.466 (lit.), a boiling point of 207-208 °C (lit.), and a density of 1.393 g/mL at 25 °C (lit.) .科学研究应用
振动分析和材料性质
4-氟-N-甲基-3-(三氟甲基)苯胺一直是振动分析研究的主题。在 Revathi 等人进行的一项研究中。(2017),该化合物与类似分子一起,使用傅里叶变换红外和傅里叶变换拉曼技术进行了检查。该研究重点研究了给电子和吸电子对苯胺衍生物结构的影响。它还探讨了超共轭相互作用、HOMO-LUMO 能隙、分子静电势面分析和热力学函数,提供了对这些化合物材料性质的见解 (Revathi 等人,2017)。
合成和化学应用
另一项研究深入研究了 5-三氟甲基-3-(4-甲基-1H-咪唑-1-基)苯胺的合成,利用了与 4-氟-N-甲基-3-(三氟甲基)苯胺结构相似的化合物。这项研究由杨世京(2013 年)进行,重点介绍了合成抗肿瘤剂中间体的工艺和产率,展示了在药物中的化学应用 (杨世京,2013)。
阴离子活化和新型合成子的产生
Strekowski 等人的研究。(1995) 探索了三氟甲基取代苯胺的阴离子活化,用于合成异恶唑和三嗪。该研究证明了像 4-氟-N-甲基-3-(三氟甲基)苯胺这样的苯胺在产生新化合物中的效用,这些化合物可能具有包括药物和农用化学品在内的多种应用 (Strekowski 等人,1995)。
除草活性
Wu 等人的一项研究。(2011) 研究了使用 4-氟苯胺和相关材料合成的化合物的除草活性。这项研究强调了 4-氟-N-甲基-3-(三氟甲基)苯胺衍生物在开发除草剂中的潜力,特别是针对双子叶杂草 (Wu 等人,2011)。
液晶性质
Miyajima 等人。(1995) 对 4-辛氧基-N-(4-取代亚苄基)苯胺的衍生物进行了研究,包括与 4-氟-N-甲基-3-(三氟甲基)苯胺结构相似的化合物。该研究重点关注这些衍生物的液晶性质,为具有特定相态行为的高级材料的开发提供了宝贵的见解 (Miyajima 等人,1995)。
安全和危害
“4-Fluoro-N-methyl-3-(trifluoromethyl)aniline” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
作用机制
Target of Action
It’s known that the compound is used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .
Mode of Action
It’s known that the compound plays a role in the synthesis of certain polymers
Result of Action
It’s known that the compound is used in the synthesis of certain polymers
生化分析
Biochemical Properties
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound can interact with various enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) . The interactions of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline with enzymes and proteins are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of these biomolecules.
Cellular Effects
The effects of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can interact with cell membrane receptors, altering signal transduction pathways and impacting cellular responses.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, the binding of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline to enzymes involved in metabolic pathways can result in changes in enzyme activity and subsequent alterations in metabolic flux . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function . The interaction of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline with metabolic enzymes can result in changes in metabolite levels and alterations in metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . The localization of 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline within subcellular compartments can influence its activity and function, contributing to its overall impact on cellular processes.
属性
IUPAC Name |
4-fluoro-N-methyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRDWQBTHFZINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


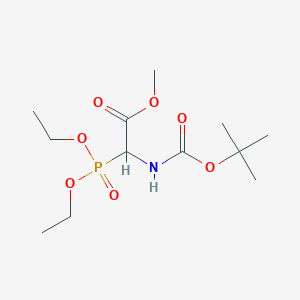
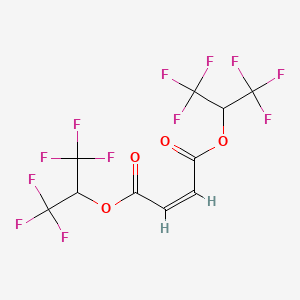
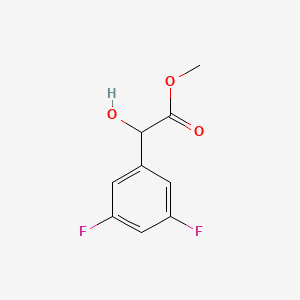
![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B3040486.png)
